molecular formula C7H14O5 B1205052 L-Galactose, 6-deoxy-2-O-methyl- CAS No. 34299-00-8

L-Galactose, 6-deoxy-2-O-methyl-

Cat. No.: B1205052
CAS No.: 34299-00-8
M. Wt: 178.18 g/mol
InChI Key: VCUILRLOJMHSMR-WNJXEPBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxy-2-O-methyl-α-L-galactopyranose (C₇H₁₄O₅) is a modified monosaccharide derived from L-galactose. Its structure features two key alterations: (1) a methyl group at the 2-O position and (2) deoxygenation at the 6th carbon (removal of the hydroxyl group) . This compound is stereochemically distinct, with five defined stereocenters, and shares a backbone with L-galactose but diverges in functional group modifications.

Properties

CAS No.

34299-00-8

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(2S,3R,4R,5S)-3,4,5-trihydroxy-2-methoxyhexanal

InChI

InChI=1S/C7H14O5/c1-4(9)6(10)7(11)5(3-8)12-2/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m0/s1

InChI Key

VCUILRLOJMHSMR-WNJXEPBRSA-N

SMILES

CC(C(C(C(C=O)OC)O)O)O

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@@H](C=O)OC)O)O)O

Canonical SMILES

CC(C(C(C(C=O)OC)O)O)O

Synonyms

2-O-methylfucose

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Comparisons

The structural modifications of 6-deoxy-2-O-methyl-L-galactose distinguish it from related hexoses and deoxy sugars (Table 1).

Table 1: Structural and Molecular Features of Related Compounds

Compound Molecular Formula Structural Modifications Key Features
6-Deoxy-2-O-methyl-L-galactose C₇H₁₄O₅ 6-deoxy, 2-O-methyl Increased hydrophobicity due to methyl group
L-Galactose C₆H₁₂O₆ None Primary metabolite in vitamin C biosynthesis
L-Fucose (6-deoxy-L-galactose) C₆H₁₂O₅ 6-deoxy Component of glycoproteins and glycolipids
D-Galactose C₆H₁₂O₆ D-enantiomer Involved in energy metabolism and lactose synthesis
3-Deoxy-L-galactose C₆H₁₂O₅ 3-deoxy Synthetic derivative; role in mimicry studies

Key Observations :

  • L-Fucose, a 6-deoxy derivative, lacks the 2-O-methyl group but is critical in mammalian glycan signaling .
6-Deoxy-2-O-methyl-L-Galactose

While its biosynthetic pathway remains uncharacterized, highlights synthetic routes to deoxy-L-galactose derivatives (e.g., 3-deoxy-L-galactose) from L-galactono-1,4-lactone.

L-Fucose Metabolism

In Bacteroides vulgatus, L-fucose is metabolized via a novel pathway initiated by the enzyme Bvu0219, which oxidizes L-galactose to L-galactono-1,5-lactone with high efficiency (kcat/Km = 2 × 10⁵ M⁻¹s⁻¹). However, L-fucose is a poor substrate for this enzyme, indicating strict substrate specificity for the 6-hydroxyl group .

Enzymatic Interactions and Substrate Specificity

Table 2: Enzymatic Efficiency of Bvu0219 with Substrates

Substrate kcat/Km (M⁻¹s⁻¹) Relative Efficiency vs. L-Galactose
L-Galactose 2 × 10⁵ 100%
L-Fucose < 2 × 10² < 0.1%
L-Glucose ~2 × 10² ~0.1%

Insights :

  • The 6-deoxy modification in L-fucose drastically reduces enzymatic efficiency, highlighting the importance of the 6-hydroxyl group in Bvu0219 catalysis .
  • The 2-O-methyl group in 6-deoxy-2-O-methyl-L-galactose may further impede enzyme binding due to steric hindrance, though experimental data are lacking.

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